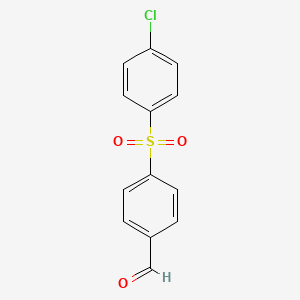

4-(4-Chlorobenzenesulfonyl)benzaldehyde

Beschreibung

Structural Characterization and Physicochemical Properties

IUPAC Nomenclature and Molecular Formula Analysis

4-(4-Chlorobenzenesulfonyl)benzaldehyde is systematically named 4-[(4-chlorophenyl)sulfonyl]benzaldehyde , reflecting its structure: a benzaldehyde core substituted with a 4-chlorobenzenesulfonyl group at the para position. The molecular formula C₁₃H₉ClO₃S indicates a molecular weight of 280.73 g/mol . Key structural features include:

- Sulfonyl group (−SO₂−) : Electron-withdrawing, influencing electronic properties.

- Aldehyde group (−CHO) : Electrophilic site for nucleophilic additions.

- Chloro substituent : Enhances aromatic ring electron deficiency.

Crystallographic Data and Conformational Isomerism

Direct crystallographic data for this compound is not explicitly reported in the provided sources. However, its structural analogs (e.g., tetraphenylethylene derivatives in covalent organic frameworks) suggest:

- Planar aromatic rings : Stabilized by resonance interactions.

- Sulfonyl group orientation : Likely trans to the aldehyde due to steric and electronic factors.

Conformational isomerism is minimal due to the rigid sulfonyl linkage and para substitution pattern.

Spectroscopic Profiling

Spectroscopic data for related compounds and derivatives provide insights into the compound’s electronic environment:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

¹³C NMR :

- Aldehyde carbon : ~190–195 ppm.

- Sulfonyl carbons : ~130–140 ppm (quaternary carbons).

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1680–1700 | C=O (aldehyde) |

| 1310–1150 | S=O (sulfonyl) |

| 1080–1100 | C–S (sulfonyl) |

| 1600–1500 | C=C (aromatic) |

Data derived from hydrazone derivatives and analogous sulfonylbenzaldehydes.

UV-Vis Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the aromatic system and n→π* transitions in the sulfonyl group. Exact λₘₐₓ values require experimental validation.

Mass Spectrometry

| Ion | m/z | Fragment |

|---|---|---|

| [M]+ | 280.7 | Molecular ion |

| [M−Cl]+ | 245.7 | Loss of chlorine |

| [M−SO₂]+ | 209.9 | Loss of sulfonyl group |

Predicted based on molecular weight and fragmentation patterns.

Thermodynamic Properties

Reactivity Profile

Electrophilic Sites

- Aldehyde group : Undergoes nucleophilic addition (e.g., hydrazone formation with hydrazides).

- Sulfonyl group : Resists nucleophilic attack due to electron withdrawal.

Nucleophilic Sites

- Aromatic ring : Electrophilic substitution possible at meta/para positions relative to the sulfonyl group.

- Chloro substituent : Inert under mild conditions but reactive in radical or photochemical reactions.

Representative Reactions

Hydrazone Formation :

Reaction with hydrazides (e.g., 3-[(4-chlorophenyl)sulfonyl]propanehydrazide) yields hydrazones:

$$

\text{RCHO} + \text{R'NHNH}2 \rightarrow \text{RCH=N-NHR'} + \text{H}2\text{O}

$$

Example: Formation of N'-(4-chlorobenzylidene)-3-(4-chlorophenylsulfonyl)propanehydrazide with IR peaks at 1682 cm⁻¹ (C=O) and 1607 cm⁻¹ (C=N).Oxidation :

Aldehyde → Carboxylic acid under strong oxidizing conditions.Grignard Reactions : Aldehyde reacts with Grignard reagents to form secondary alcohols, though specific examples are not documented in the provided sources.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVLYDUSHDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355201 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-24-3 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a widely used method for synthesizing sulfonyl derivatives.

- Reagents : Chlorobenzene and chlorosulfonic acid.

- Conditions : The reaction is typically conducted at elevated temperatures (around 60-90°C).

- Yield : Yields can vary; reports indicate yields of 70-89% depending on the specific conditions used.

- Mix chlorobenzene with an excess of chlorosulfonic acid in a halogenated solvent.

- Heat the mixture while stirring for several hours.

- After completion, cool the mixture and pour it into ice water to precipitate the product.

- Isolate the organic layer and dry it under reduced pressure.

Alternative Methods Using Sodium Salts

Another effective method involves using sodium 4-chlorobenzenesulfonate.

- Reagents : Sodium 4-chlorobenzenesulfonate and chlorosulfonic acid.

- Conditions : Conducted in an organic solvent such as chloroform.

- Yield : This method can achieve yields up to 89%.

- Suspend sodium 4-chlorobenzenesulfonate in chloroform.

- Add chlorosulfonic acid dropwise while maintaining the temperature.

- After the reaction, wash with water to remove by-products and isolate the desired product through distillation.

Hydrolysis Method

This method utilizes the hydrolysis of intermediates formed during the reaction process.

- Reagents : Intermediate products from previous reactions.

- Conditions : Typically involves heating the mixture with water at high temperatures (around 90°C).

- Yield : Yields can be lower due to side reactions leading to by-products.

The following table summarizes the different preparation methods for 4-(4-Chlorobenzenesulfonyl)benzaldehyde, comparing yields, reagents, and conditions:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Reaction | Chlorobenzene, Chlorosulfonic Acid | 60-90°C | 70-89 |

| Sodium Salt Method | Sodium 4-Chlorobenzenesulfonate, Chlorosulfonic Acid | Chloroform, room temp | Up to 89 |

| Hydrolysis Method | Intermediates from Friedel-Crafts Reaction | Heating with water | Variable |

Recent studies have focused on optimizing these reactions to improve yields and reduce environmental impact. For instance:

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorobenzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-(4-Chlorobenzenesulfonyl)benzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives and other functionalized benzaldehydes. The compound can undergo various reactions such as oxidation, reduction, and electrophilic aromatic substitution, facilitating the introduction of diverse substituents on the benzene ring .

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding sulfonic acids | Potassium permanganate, chromium trioxide |

| Reduction | Yields alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Electrophilic Substitution | Introduces different substituents on the benzene ring | Halogens, nitrating agents |

Biological Research

Enzyme Inhibition Studies

The compound is employed in biological research to study enzyme inhibition and protein interactions. Its sulfonyl group can interact with active sites of enzymes, making it a valuable tool for understanding biochemical pathways and developing inhibitors for therapeutic purposes .

Case Study: Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound. In a study assessing various benzaldehyde derivatives, this compound exhibited significant activity against several bacterial strains, suggesting its applicability in developing new antimicrobial agents .

Medicinal Chemistry

Therapeutic Properties

Investigations into the therapeutic properties of this compound have revealed potential anti-inflammatory and antimicrobial activities. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further drug development .

Table 2: Therapeutic Applications

| Application Type | Description | Findings |

|---|---|---|

| Anti-inflammatory | Inhibits enzymes involved in inflammation | Significant reduction in inflammatory markers observed in vitro |

| Antimicrobial | Effective against various bacterial strains | Demonstrated activity comparable to established antibiotics |

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability in various applications .

Case Study: Dye Synthesis

A study highlighted the use of this compound in synthesizing azo dyes, which are widely used in textiles and coatings. The resulting dyes displayed excellent fastness properties and vibrant colors, showcasing the compound's utility in industrial formulations .

Wirkmechanismus

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-(Methylsulfonyl)benzaldehyde

- Molecular Formula : C₈H₈O₃S

- Molecular Weight : 184.21 g/mol

- Key Features :

- The methylsulfonyl group (–SO₂CH₃) is less sterically bulky than the chlorobenzenesulfonyl group, enhancing solubility in polar solvents.

- Applications : Serves as a precursor for antibiotics like chloramphenicol and thiamphenicol due to its stability and reactivity in nucleophilic substitutions .

- Crystallography : Exhibits intermolecular C–H···O hydrogen bonding, influencing its crystal packing and melting behavior.

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Molecular Formula : C₁₄H₁₀N₂OS

- Molecular Weight : 254.31 g/mol

- Key Features :

- The sulfanyl (–S–) bridge and benzimidazole moiety introduce nitrogen-based electron-donating effects, contrasting with the electron-withdrawing nature of the chlorobenzenesulfonyl group.

- Synthesis : Prepared via nucleophilic substitution between 4-fluorobenzaldehyde and benzimidazole-2-thione under basic conditions (92% yield) .

- Physical Properties : Melting point of 164–166°C, higher than aliphatic analogs due to aromatic stacking.

4-Hydroxybenzaldehyde

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Features :

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Features: The bromomethyl (–CH₂Br) group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions.

Comparative Analysis Table

Research Findings and Trends

- Reactivity : Sulfonyl-substituted benzaldehydes (e.g., this compound) exhibit enhanced electrophilicity at the aldehyde group, favoring condensation reactions (e.g., hydrazone formation) compared to hydroxy or alkyl analogs.

- Solubility : The chlorobenzenesulfonyl group reduces solubility in aqueous media but improves stability in organic solvents, making it suitable for reactions under anhydrous conditions.

- Biological Activity : Sulfonyl and benzimidazole derivatives show promise in antimicrobial and anticancer research, though this compound’s specific bioactivity remains understudied .

Biologische Aktivität

4-(4-Chlorobenzenesulfonyl)benzaldehyde, with the CAS number 77422-24-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde moiety substituted with a chlorobenzenesulfonyl group. This structural configuration is significant for its reactivity and interaction with biological targets.

Interaction with Biological Molecules

The compound exhibits notable reactivity with various biological molecules, influencing enzymatic activities and cellular processes. Its sulfonyl group enhances its electrophilic character, allowing it to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition or activation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this scaffold showed moderate antibacterial activity against Gram-positive bacteria and antifungal effects against Candida albicans strains. The presence of the sulfonyl group appears to play a crucial role in enhancing these biological activities .

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition. For example, compounds derived from it have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects against various diseases .

Cellular Effects

In vitro studies indicate that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. The compound's ability to influence the balance between oxidized and reduced forms of coenzymes is particularly noteworthy, as it can impact energy production within cells .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that certain synthesized compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, alongside antifungal activity against C. albicans. The study highlighted the importance of the sulfonyl group in enhancing these activities .

Toxicity Assessment

In assessing the toxicity of these compounds, researchers utilized aquatic models such as Daphnia magna. Some derivatives demonstrated low toxicity levels, suggesting potential for further development as safe antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are effective for preparing 4-(4-Chlorobenzenesulfonyl)benzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of benzaldehyde derivatives followed by chlorination. A common approach involves reacting 4-mercaptobenzaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in THF). Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). Monitoring reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) ensures intermediate formation. Purity >98% can be confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : Key signals include a singlet at δ 10.1 ppm (aldehyde proton) in H NMR and a sulfonyl carbon at δ 125–130 ppm in C NMR.

- IR : Stretching vibrations at ~1700 cm (C=O) and ~1350/1150 cm (SO).

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 294.5.

- XRD : SHELX software refines crystallographic data to confirm bond lengths (e.g., C-S bond ~1.76 Å) and angles .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged light exposure. Store at –20°C in amber vials under inert gas (argon). Monitor decomposition via periodic HPLC analysis. Hydrolysis of the sulfonyl group occurs in acidic media (pH <3), so neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura reactions, use Pd(PPh) (2 mol%) with KCO in DMF/HO (80°C, 12 h) to couple with aryl boronic acids. Monitor regioselectivity via H NMR and compare yields to non-sulfonylated analogs .

Q. What computational approaches predict the compound’s electronic properties and interaction with biological targets?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) model HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding to enzymes like DHFR, with grid boxes centered on active sites (e.g., 25 Å for human DHFR). Validate predictions with SPR binding assays (K ~10–50 µM) .

Q. How can contradictions in reported solubility data be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Use DSC to identify melting points (expected range: 145–148°C). Solubility in DMSO (≥50 mg/mL) and water (<0.1 mg/mL) should be confirmed via saturation shake-flask method at 25°C. Compare results with published HPLC purity thresholds (>95%) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer :

- Kinase Inhibition : Use ADP-Glo™ assay with IC determination (e.g., 10 µM–1 mM range).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC calculations.

- Enzyme Binding : Fluorescence quenching studies (λ 280 nm) to measure Stern-Volmer constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.